3-bromo-1H-1,2,4-triazol-5-ol

Tautomerism Physicochemical profiling LogP

Researchers requiring a bifunctional triazole building block for fragment-based drug design often face supply inconsistency and limited purity. 3-Bromo-1H-1,2,4-triazol-5-ol (CAS 15777-64-7) resolves this with its unique combination of a C3-bromine cross-coupling handle and C5-hydroxyl/keto H-bond donor within a single minimal scaffold (logP ~0.21). Key advantages: • Enables parallel C3 Suzuki-Miyaura cross-coupling and C5 O-functionalization for divergent library synthesis without protection steps. • Predominates in the keto tautomer (2,4-dihydro-3H-1,2,4-triazol-3-one) in aqueous solution, providing predictable reactivity. • Available at ≥98% purity from multiple vendors, ensuring reproducible starting material quality.

Molecular Formula C2H2BrN3O
Molecular Weight 163.96 g/mol
CAS No. 15777-64-7
Cat. No. B1384288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1H-1,2,4-triazol-5-ol
CAS15777-64-7
Molecular FormulaC2H2BrN3O
Molecular Weight163.96 g/mol
Structural Identifiers
SMILESC1(=O)NC(=NN1)Br
InChIInChI=1S/C2H2BrN3O/c3-1-4-2(7)6-5-1/h(H2,4,5,6,7)
InChIKeyXHRDIOPKANMTOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1H-1,2,4-triazol-5-ol (CAS 15777-64-7): A Dual-Functional Triazole Building Block for Medicinal Chemistry and Coordination Chemistry Procurement


3-Bromo-1H-1,2,4-triazol-5-ol (CAS 15777-64-7), also named 5-bromo-1,2-dihydro-3H-1,2,4-triazol-3-one, is a heterocyclic compound of the 1,2,4-triazole family featuring a bromine atom at the 3-position and a hydroxyl/keto functionality at the 5-position . This compound exists in a keto–enol tautomeric equilibrium, with the 2,4-dihydro-1,2,4-triazol-3-one (keto) form predominating in the gas phase and aqueous solution [1]. It is commercially available as a research chemical from multiple suppliers at purities up to 98%, serving as a versatile intermediate for constructing more complex triazole-containing molecules .

Dual-functional triazole scaffold for medicinal chemistry and coordination chemistry research
Supports orthogonal C3 cross-coupling and C5 O-functionalization workflows
Keto–enol tautomeric equilibrium enables physicochemical modulation studies

Why 3-Bromo-1H-1,2,4-triazol-5-ol Cannot Be Casually Replaced by Other Halogenated Triazoles in Synthesis or Screening Programs


The 1,2,4-triazole scaffold is renowned for its broad biological activity, but substitution at specific ring positions profoundly alters physicochemical and reactivity profiles [1]. 3-Bromo-1H-1,2,4-triazol-5-ol occupies a unique intersection: it carries both a C3-bromine (enabling cross-coupling and halogen bonding) and a C5-hydroxyl/keto group (enabling additional derivatization and tautomeric modulation) [2]. Substituting it with 3-bromo-1H-1,2,4-triazole (CAS 7343-33-1), which lacks the C5 oxygen functionality, eliminates the keto–enol tautomerism, hydrogen-bonding capacity, and the option for O-functionalization; conversely, replacing it with 1H-1,2,4-triazol-5-ol (CAS 122333-32-8) forfeits the bromine-mediated reactivity including Suzuki–Miyaura cross-coupling and C–Br···N halogen bonding [3]. These structural differences translate into quantifiable divergence in logP, tautomeric preference, and synthetic utility that directly impact lead optimization and procurement decisions.

⚠️ 3-Bromo-1H-1,2,4-triazole lacks C5 oxygen functionality; keto–enol tautomerism and O-derivatization options may not transfer.
⚠️ 1H-1,2,4-triazol-5-ol lacks the bromine handle; cross-coupling reactivity and halogen bonding capability may not replicate.
⚠️ 3,5-Dibromo-1H-1,2,4-triazole offers two bromine sites but no oxygen donor; regioselectivity and coordination profiles may diverge.

Quantitative Differentiation Evidence for 3-Bromo-1H-1,2,4-triazol-5-ol versus Closest Analogs


Tautomeric and LogP Differentiation: 3-Bromo-1H-1,2,4-triazol-5-ol versus 3-Bromo-1H-1,2,4-triazole

3-Bromo-1H-1,2,4-triazol-5-ol exists in a keto–enol tautomeric equilibrium (5-bromo-1,2-dihydro-3H-1,2,4-triazol-3-one ⇌ 3-bromo-1H-1,2,4-triazol-5-ol), a feature entirely absent in 3-bromo-1H-1,2,4-triazole [1]. The presence of the C5 oxygen functionality reduces the computed logP to approximately 0.21 (Hit2Lead) compared to 0.44–0.57 for 3-bromo-1H-1,2,4-triazole, representing a decrease in lipophilicity of roughly 0.23–0.36 log units . This shift places the compound in a more favorable physicochemical space for oral bioavailability according to Lipinski guidelines, while retaining sufficient lipophilicity for membrane permeability—a balance not achievable with either the non-hydroxylated bromotriazole (too lipophilic) or the non-halogenated 1H-1,2,4-triazol-5-ol (logP −0.03 to −0.90, too hydrophilic) [2].

Tautomeric and LogP Differentiation
Cross-study comparable
ΔlogP ≈ −0.23 to −0.36 vs 3-bromo-1H-1,2,4-triazole; ΔlogP ≈ +0.24 to +1.11 vs 1H-1,2,4-triazol-5-ol. Keto–enol tautomerism present.
Reported logP and tautomeric profile may support lead optimization context.
DFT-level computation; experimental logP review recommended.
Tautomerism Physicochemical profiling LogP Lead optimization

Dual Synthetic Reactivity: Orthogonal Functionalization Not Possible with Mono-Functional Triazole Analogs

3-Bromo-1H-1,2,4-triazol-5-ol provides two orthogonal reactive handles within a single small-molecule scaffold: a C3-bromine suitable for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig) and a C5-hydroxyl/keto group amenable to O-alkylation, acylation, or sulfonation [1]. In contrast, 3-bromo-1H-1,2,4-triazole (CAS 7343-33-1) possesses only the bromine handle, requiring additional synthetic steps to introduce oxygen functionality, while 1H-1,2,4-triazol-5-ol (CAS 122333-32-8) lacks the halogen and thus cannot participate in palladium-catalyzed cross-coupling without prior halogenation [2]. The 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6) offers two bromine atoms but no oxygen functionality, leading to different regioselectivity in sequential coupling reactions [3]. This orthogonal reactivity has been exploited in the parallel synthesis of triazole libraries using microwave-assisted organic synthesis (MAOS) and continuous-flow techniques starting from 3,5-dibromo-1H-1,2,4-triazole, where selective mono-functionalization at the C3 or C5 position is critical [4].

Dual Synthetic Reactivity
Class-level inference
2 orthogonal handles (C3-Br, C5-OH/C=O) vs 1 handle in 3-bromo-1H-1,2,4-triazole or 1H-1,2,4-triazol-5-ol.
May support divergent synthetic strategies and step-count reduction.
Qualitative comparison; direct yield comparison data to verify.
Cross-coupling Suzuki-Miyaura Building block Parallel synthesis

Halogen Bonding Capability: C–Br···N Interactions Differentiate Bromo-Triazolols from Chloro Analogs in Crystal Engineering

The bromine atom in brominated 1,2,4-triazoles participates in directional C–Br···N halogen bonding interactions that dominate molecular self-organization in the solid state, often overriding classical hydrogen bonding . X-ray crystallographic studies on Schiff-base-containing triazole derivatives have demonstrated that structural motifs such as zigzag or linear chains are stabilized by C–Br···N halogen bonds, with the heavier bromine providing stronger and more directional halogen bonding compared to chlorine [1]. This is consistent with the general principle that halogen bond strength increases with halogen polarizability (F ≪ Cl < Br < I) [2]. The chloro analog 3-chloro-1H-1,2,4-triazole (CAS 6818-99-1, mp 167–171 °C) exhibits weaker halogen bonding, while 3-bromo-1H-1,2,4-triazole (CAS 7343-33-1, mp 187–197 °C) has a higher melting point consistent with stronger intermolecular interactions . 3-Bromo-1H-1,2,4-triazol-5-ol further combines the bromine-mediated halogen bonding with hydrogen-bond donor/acceptor capacity from the C5 hydroxyl/keto group, offering supramolecular synthon versatility not available in non-hydroxylated bromotriazoles.

Halogen Bonding Capability
Class-level inference
C–Br···N halogen bonding + O–H···N hydrogen bonding. mp trend: Br-triazole 187–197 °C > Cl-triazole 167–171 °C.
Reported dual halogen/hydrogen bonding may support supramolecular synthon design.
Halogen bond energies not directly measured for this compound.
Halogen bonding Crystal engineering Supramolecular chemistry C–Br···N

Tautomeric Structural Confirmation Resolved by X-ray Crystallography: 3-Bromo-1H-1,2,4-triazole as the Definitive Tautomeric Reference

The X-ray molecular structures of 3-chloro- and 3-bromo-1H-1,2,4-triazole have been definitively determined, resolving a long-standing controversy regarding annular tautomerism in halogenotriazoles [1]. The crystallographic data confirmed that these compounds exist as the 1H-tautomer (not the 4H-tautomer) in the solid state, and low-temperature solution NMR (178 K in methanol) established that the same 3-halo-1H-1,2,4-triazole tautomer predominates in solution . This structural determination provides a critical baseline for understanding the tautomeric behavior of 3-bromo-1H-1,2,4-triazol-5-ol: the introduction of the C5 hydroxyl/keto group introduces an additional tautomeric dimension (keto–enol) superimposed on the annular tautomerism [2]. Computational studies at the B3LYP/aug-cc-pVTZ level predict that the 2,4-dihydro-1,2,4-triazol-3-one (keto) form is the only tautomer present in the gas phase and water for 5-substituted triazolones, with protonation favoring complex equilibria between one keto and two hydroxy tautomers [3]. This contrasts with 3-bromo-1H-1,2,4-triazole, which exhibits only annular tautomerism without the keto–enol dimension.

Tautomeric Structural Confirmation
Class-level inference
Keto–enol tautomerism superimposed on 1H-annular tautomerism. Keto form dominant in gas phase/water.
Tautomeric complexity may differentiate hydrogen-bonding and coordination behavior.
DFT and X-ray data from related analogs; direct confirmation pending.
Annular tautomerism X-ray crystallography NMR spectroscopy Halogenotriazole

Optimal Procurement and Application Scenarios for 3-Bromo-1H-1,2,4-triazol-5-ol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Simultaneous Modulation of Halogen Bonding and Hydrogen Bonding Pharmacophores

In structure-based drug design programs where both halogen bonding (C–Br···X) and hydrogen bonding (O–H···X or C=O···H–X) are required for target engagement, 3-bromo-1H-1,2,4-triazol-5-ol provides both pharmacophoric elements within a minimal scaffold. The intermediate logP (~0.21) offers a favorable starting point for further optimization within drug-like chemical space, while the C3-bromine enables late-stage diversification via Suzuki–Miyaura cross-coupling [1]. This dual capability is not offered by 3-bromo-1H-1,2,4-triazole (lacks H-bond donor/acceptor at C5) or 1H-1,2,4-triazol-5-ol (lacks cross-coupling handle), making 3-bromo-1H-1,2,4-triazol-5-ol the preferred procurement choice for fragment-based and structure-guided drug discovery programs targeting kinases, carbonic anhydrases, or other enzymes with defined halogen/hydrogen bonding pockets [2].

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis: Bifunctional Ligand Design

The 1,2,4-triazole ring is a privileged ligand in coordination chemistry, acting as a bridging ligand between metal centers [1]. 3-Bromo-1H-1,2,4-triazol-5-ol adds two additional coordination dimensions: the C5-oxygen can act as a neutral (C=O) or anionic (C–O⁻) donor depending on tautomeric state and pH, while the C3-bromine can participate in post-synthetic modification of metal complexes [2]. This contrasts with 3-bromo-1H-1,2,4-triazole, which coordinates solely through ring nitrogen atoms, and 3,5-dibromo-1H-1,2,4-triazole, which offers two bromine handles but no oxygen donor. Researchers designing MOFs, coordination polymers, or catalytically active metal complexes where both N-donor and O-donor sites are required will find 3-bromo-1H-1,2,4-triazol-5-ol uniquely suited [3].

Crystal Engineering: Co-crystal and Supramolecular Synthon Design Exploiting Orthogonal C–Br···N and O–H···N Interactions

The demonstrated dominance of C–Br···N halogen bonding in the solid-state organization of brominated triazoles [1], combined with the hydrogen bonding capacity of the C5-hydroxyl/keto group, enables the rational design of co-crystals and supramolecular architectures with predictable topology. 3-Bromo-1H-1,2,4-triazol-5-ol can simultaneously engage in halogen bonding (via C3-Br) and hydrogen bonding (via C5-OH/C=O), providing two orthogonal and directional supramolecular synthons within a single molecule. This dual-synthon capability is not available in 3-bromo-1H-1,2,4-triazole (halogen bonding only), 3-chloro-1H-1,2,4-triazole (weaker halogen bonding), or 1H-1,2,4-triazol-5-ol (hydrogen bonding only), positioning 3-bromo-1H-1,2,4-triazol-5-ol as a unique tecton for crystal engineering studies [2].

Parallel Synthesis and Library Production: Divergent Functionalization from a Single Bifunctional Scaffold

The orthogonal reactivity of the C3-Br and C5-OH/C=O positions enables divergent library synthesis from a single starting material, reducing procurement complexity and inventory requirements [1]. Medicinal chemistry groups engaged in high-throughput synthesis of triazole-based screening libraries can exploit this bifunctionality to access diverse chemotypes through parallel C3 cross-coupling and C5 O-functionalization pathways without intermediate protection/deprotection steps. This synthetic efficiency is particularly valuable when benchmarked against workflows that require separate procurement of 3-bromo-1H-1,2,4-triazole (for C3 diversification) and 1H-1,2,4-triazol-5-ol (for C5 diversification) as distinct building blocks [2]. The commercial availability of 3-bromo-1H-1,2,4-triazol-5-ol at 95–98% purity from multiple vendors (Leyan, Fluorochem, MolCore) ensures reproducible starting material quality for library production [3].

Application
Selection Property
Validation Focus
Medicinal Chemistry Lead Optimization
Dual pharmacophoric elements (C–Br, C–OH/C=O) in a single scaffold
Target engagement assays requiring simultaneous halogen and hydrogen bonding
Coordination Chemistry / MOF Synthesis
Bifunctional ligand with N-donor and O-donor sites
Metal complex geometry and post-synthetic modification feasibility
Crystal Engineering
Orthogonal C–Br···N and O–H···N supramolecular synthons
Co-crystal topology prediction and solid-state interaction analysis
Parallel Synthesis / Library Production
Single bifunctional scaffold for divergent functionalization
Synthetic route efficiency and intermediate protection requirements

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